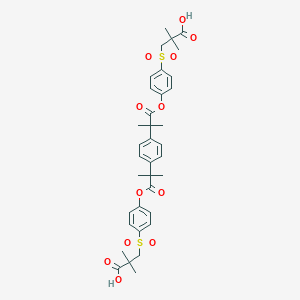
Mdl 201,404YA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mdl 201,404YA is a synthetic compound that has been extensively researched for its potential use in the treatment of various diseases. This compound belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. Mdl 201,404YA has been shown to have a unique mechanism of action and has been studied for its potential use in a variety of scientific research applications.
Wirkmechanismus
Mdl 201,404YA works by selectively inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, Mdl 201,404YA increases the levels of serotonin in the brain, which can lead to improvements in mood and cognitive function.
Biochemische Und Physiologische Effekte
Mdl 201,404YA has been shown to have a number of biochemical and physiological effects. Studies have shown that Mdl 201,404YA can increase the levels of serotonin in the brain, which can lead to improvements in mood and cognitive function. Additionally, Mdl 201,404YA has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Mdl 201,404YA in lab experiments is that it has a well-understood mechanism of action. This makes it easier to design experiments that can test the effects of Mdl 201,404YA on specific biological processes. However, one limitation of using Mdl 201,404YA in lab experiments is that it can be difficult to obtain and is expensive.
Zukünftige Richtungen
There are several future directions for research on Mdl 201,404YA. One area of research that has received significant attention is the use of Mdl 201,404YA in the treatment of neurodegenerative diseases such as Alzheimer's disease. Future research may focus on optimizing the dosing and delivery of Mdl 201,404YA to improve its effectiveness in treating these diseases. Additionally, research may focus on the use of Mdl 201,404YA in the treatment of other diseases such as depression and anxiety. Finally, future research may focus on the development of new compounds that are based on the structure of Mdl 201,404YA and have improved pharmacological properties.
Synthesemethoden
The synthesis of Mdl 201,404YA involves the use of several chemical reactions. One of the key steps in the synthesis process involves the use of a palladium-catalyzed coupling reaction. This reaction involves the coupling of two different chemical compounds to form Mdl 201,404YA. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Mdl 201,404YA has been studied for its potential use in a variety of scientific research applications. One area of research that has received significant attention is the use of Mdl 201,404YA in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that Mdl 201,404YA has the potential to improve cognitive function and reduce the progression of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
150493-09-7 |
|---|---|
Produktname |
Mdl 201,404YA |
Molekularformel |
C36H42O12S2 |
Molekulargewicht |
730.8 g/mol |
IUPAC-Name |
3-[4-[2-[4-[1-[4-(2-carboxy-2-methylpropyl)sulfonylphenoxy]-2-methyl-1-oxopropan-2-yl]phenyl]-2-methylpropanoyl]oxyphenyl]sulfonyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C36H42O12S2/c1-33(2,29(37)38)21-49(43,44)27-17-13-25(14-18-27)47-31(41)35(5,6)23-9-11-24(12-10-23)36(7,8)32(42)48-26-15-19-28(20-16-26)50(45,46)22-34(3,4)30(39)40/h9-20H,21-22H2,1-8H3,(H,37,38)(H,39,40) |
InChI-Schlüssel |
HVXFLNJFYRWDQU-UHFFFAOYSA-N |
SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C2=CC=C(C=C2)C(C)(C)C(=O)OC3=CC=C(C=C3)S(=O)(=O)CC(C)(C)C(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C2=CC=C(C=C2)C(C)(C)C(=O)OC3=CC=C(C=C3)S(=O)(=O)CC(C)(C)C(=O)O)C(=O)O |
Synonyme |
is(4-(2'-(carboxy-2'-methylpropylsulfonyl)phenyl)2,2'-(1,4-phenylene))diisobutyrate CE 1037 CE-1037 MDL 201,404YA MDL 201404YA MDL-201,404YA MDL-201404YA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



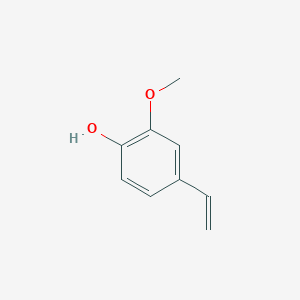
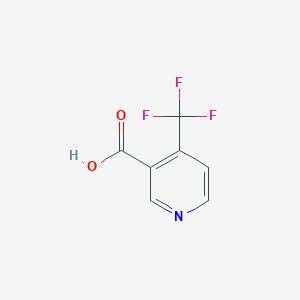
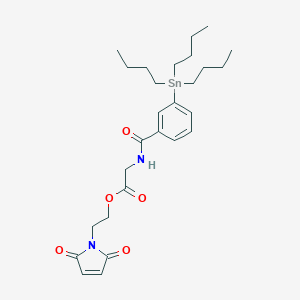
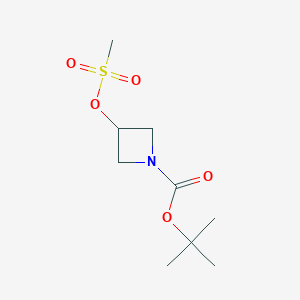
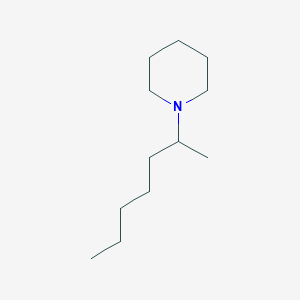
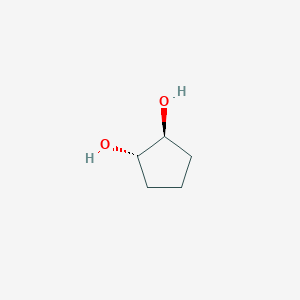
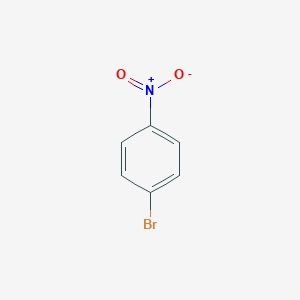
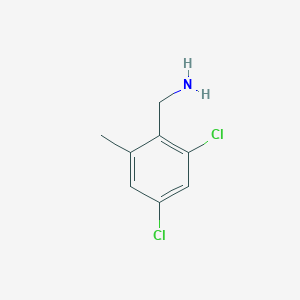
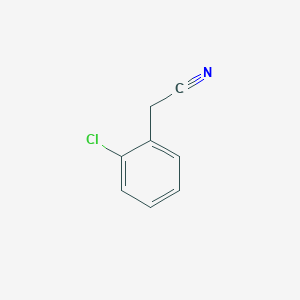
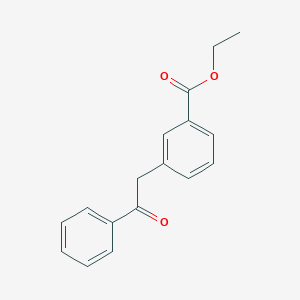
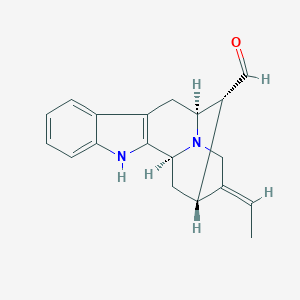
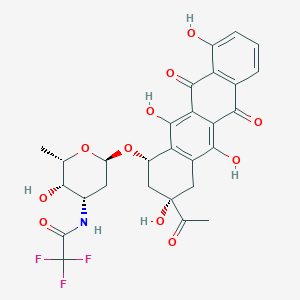
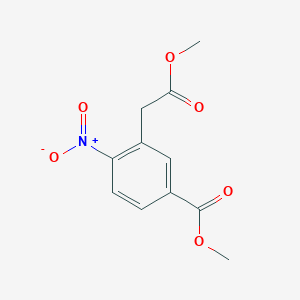
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)